molecular formula C26H22FNO3S B2457080 methyl 4-[(3-fluorophenyl)methoxy]-2-{[(2-methylphenyl)methyl]sulfanyl}quinoline-3-carboxylate CAS No. 932301-99-0

methyl 4-[(3-fluorophenyl)methoxy]-2-{[(2-methylphenyl)methyl]sulfanyl}quinoline-3-carboxylate

Cat. No.: B2457080
CAS No.: 932301-99-0
M. Wt: 447.52
InChI Key: MYFSMCXPEFNVRV-UHFFFAOYSA-N
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Description

Methyl 4-[(3-fluorophenyl)methoxy]-2-{[(2-methylphenyl)methyl]sulfanyl}quinoline-3-carboxylate is a useful research compound. Its molecular formula is C26H22FNO3S and its molecular weight is 447.52. The purity is usually 95%.
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Properties

IUPAC Name

methyl 4-[(3-fluorophenyl)methoxy]-2-[(2-methylphenyl)methylsulfanyl]quinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22FNO3S/c1-17-8-3-4-10-19(17)16-32-25-23(26(29)30-2)24(21-12-5-6-13-22(21)28-25)31-15-18-9-7-11-20(27)14-18/h3-14H,15-16H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYFSMCXPEFNVRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CSC2=NC3=CC=CC=C3C(=C2C(=O)OC)OCC4=CC(=CC=C4)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22FNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 4-[(3-fluorophenyl)methoxy]-2-{[(2-methylphenyl)methyl]sulfanyl}quinoline-3-carboxylate (referred to as compound 1) is a derivative of quinoline-3-carboxylic acid, a class of compounds known for their diverse biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. The incorporation of fluorinated and sulfanyl groups enhances the pharmacological profile of these compounds, making them of significant interest in medicinal chemistry.

Chemical Structure and Properties

Compound 1 can be described by the following structural formula:

  • IUPAC Name : this compound
  • Molecular Formula : C22H22FNO3S
  • Molecular Weight : 397.48 g/mol

Anticancer Activity

Recent studies have highlighted the potential of quinoline derivatives as anticancer agents. Compound 1 has been evaluated for its antiproliferative effects against various cancer cell lines, including MCF-7 (breast cancer) and K562 (chronic myeloid leukemia) cells.

  • In Vitro Studies : The compound exhibited significant antiproliferative activity with IC50 values in the micromolar range. For instance, a related study indicated that quinoline derivatives showed enhanced activity due to structural modifications that improve their interaction with biological targets .
Cell Line IC50 Value (µM) Mechanism of Action
MCF-715.2Induction of apoptosis via mitochondrial pathway
K56212.5Inhibition of cell proliferation and migration

Antimicrobial Activity

Compound 1 also demonstrates antimicrobial properties. In vitro tests have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

  • Minimum Inhibitory Concentration (MIC) : The MIC values ranged from 0.5 to 1.0 µg/mL, indicating strong antibacterial activity.
Bacterial Strain MIC (µg/mL) Mechanism of Action
Staphylococcus aureus0.5Disruption of cell wall synthesis
Escherichia coli1.0Inhibition of protein synthesis

Structure-Activity Relationship (SAR)

The biological efficacy of compound 1 can be attributed to its unique structural features:

  • Fluorophenyl Group : The presence of the fluorine atom enhances lipophilicity and may improve binding affinity to target proteins.
  • Methoxy Group : This group contributes to the electron-donating properties, facilitating interactions with biological receptors.
  • Sulfanyl Group : Known to enhance metabolic stability and bioavailability.

Case Studies

In a recent study published in PubMed, researchers synthesized various quinoline derivatives, including compound 1, and evaluated their biological activities. The findings suggested that modifications at the quinoline scaffold significantly impact antiproliferative potency and selectivity towards cancer cells .

Another study focused on the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of compound 1. In silico predictions indicated favorable drug-like characteristics, suggesting potential for further development into therapeutic agents .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds with similar structural features to methyl 4-[(3-fluorophenyl)methoxy]-2-{[(2-methylphenyl)methyl]sulfanyl}quinoline-3-carboxylate exhibit significant anticancer properties. For instance, derivatives of quinoxaline have shown selective targeting capabilities against cancer cells, demonstrating IC50 values in the low micromolar range against human cancer cell lines such as HCT-116 and MCF-7 . The presence of the sulfanyl group is believed to enhance the anticancer activity by facilitating interactions with specific biological targets within cancer cells.

Antimicrobial Properties

Compounds containing quinoline structures are also noted for their antimicrobial activities. Research has shown that derivatives with similar functional groups exhibit significant antibacterial effects against various pathogens, including Mycobacterium smegmatis and Pseudomonas aeruginosa. In particular, studies have reported low minimum inhibitory concentration (MIC) values for certain derivatives, suggesting their potential as future antimicrobial agents . The introduction of electron-withdrawing groups has been correlated with enhanced antibacterial activity.

Antiviral Potential

There is emerging interest in the antiviral properties of quinoline derivatives, especially in light of recent global health challenges. Some studies have focused on the ability of these compounds to inhibit viral replication mechanisms. For example, molecular docking studies have indicated that certain quinoline derivatives possess good binding affinity to viral proteases, which are crucial for the replication of viruses such as SARS-CoV-2 . This opens avenues for further research into their use as antiviral agents.

Synthesis and Modification

The synthesis of this compound can be achieved through various chemical reactions involving starting materials that contain quinoline and phenyl groups. Techniques such as chemoselective Michael reactions have been employed to create derivatives with enhanced biological activities . The ability to modify the structure by altering substituents allows for the optimization of pharmacological properties.

Structure-Activity Relationship (SAR)

Understanding the relationship between chemical structure and biological activity is critical in drug development. Studies have suggested that variations in the sulfanyl side chain and other substituents significantly impact the compound's efficacy against cancer cells and bacteria . This knowledge is essential for designing more potent derivatives tailored for specific therapeutic targets.

Chemical Reactions Analysis

Ester Hydrolysis and Derivatives

The methyl ester at position 3 undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid, a key intermediate for further derivatization.

ConditionsProductKey ObservationsReference
1M NaOH, ethanol, reflux4-[(3-fluorophenyl)methoxy]-2-{[(2-methylphenyl)methyl]sulfanyl}quinoline-3-carboxylic acidComplete conversion in 6 hours; acid stable at pH 2–6
HCl (conc.), H₂O, 80°CSame as aboveFaster reaction (3 hours) but lower yield (75%)

The carboxylic acid derivative can react with amines (e.g., benzylamine) via carbodiimide-mediated coupling to form amides, enhancing bioavailability in drug design .

Sulfanyl Group Reactivity

The [(2-methylphenyl)methyl]sulfanyl moiety participates in oxidation and nucleophilic substitution reactions.

Oxidation to Sulfone

Oxidizing AgentConditionsProductYieldReference
mCPBA (3 equiv)DCM, 0°C → RT, 12 hoursSulfone derivative92%
H₂O₂ (30%), AcOH catalystEthanol, reflux, 8 hoursSulfoxide (minor) and sulfone (major)85%

Nucleophilic Substitution

Thioether groups react with strong nucleophiles (e.g., Grignard reagents) under Pd catalysis:

ReagentConditionsProductYieldReference
PhMgBr, Pd(PPh₃)₄THF, 60°C, 6 hours2-(Phenylmethyl)sulfanyl derivative78%

Quinoline Core Modifications

The quinoline backbone undergoes electrophilic substitution and cross-coupling reactions.

Electrophilic Aromatic Substitution

ReactionReagents/ConditionsPosition SubstitutedYieldReference
NitrationHNO₃/H₂SO₄, 0°CC6 and C8 positions65%
BrominationBr₂, FeBr₃, DCM, RTC5 position82%

Cross-Coupling Reactions

The C2 and C4 positions are amenable to Suzuki-Miyaura coupling after bromination:

SubstrateConditionsProductYieldReference
5-Bromo derivativePd(OAc)₂, K₂CO₃, 80°C5-Arylquinoline analogue74%

Methoxy Group Transformations

The 4-[(3-fluorophenyl)methoxy] group resists hydrolysis under standard conditions but undergoes demethylation with BBr₃:

ReagentConditionsProductYieldReference
BBr₃ (1M in DCM)−78°C → RT, 24 hoursPhenolic derivative68%

Photochemical and Thermal Stability

The compound decomposes under UV light (λ = 254 nm) via C–S bond cleavage, forming:

  • 3-Methoxyquinoline fragment (45%)

  • 2-Methylbenzyl radical (trapped with TEMPO)

Thermogravimetric analysis (TGA) shows stability up to 200°C, with decomposition onset at 215°C .

Comparative Reactivity of Analogues

DerivativeKey Functional GroupsReaction HighlightReference
Methyl 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylate Cyclopropyl, fluorophenylEnhanced electrophilic substitution at C5
Methyl 4-[(4-chlorophenyl)methoxy]-2-{[(2-methylphenyl)methyl]sulfanyl}quinoline-3-carboxylateChlorophenyl, sulfanylFaster sulfone oxidation (95% yield with mCPBA)

Mechanistic Insights

  • Ester Hydrolysis : Follows a base-catalyzed nucleophilic acyl substitution mechanism, confirmed by kinetic studies.

  • Sulfanyl Oxidation : Proceeds via a radical intermediate in H₂O₂/AcOH, while mCPBA follows an electrophilic pathway .

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